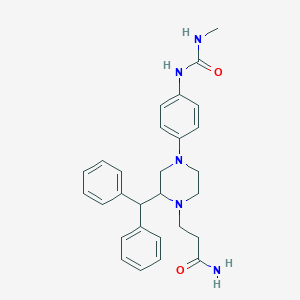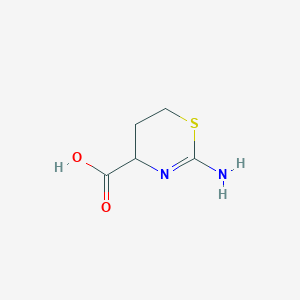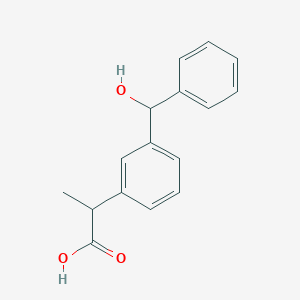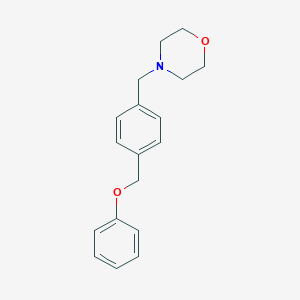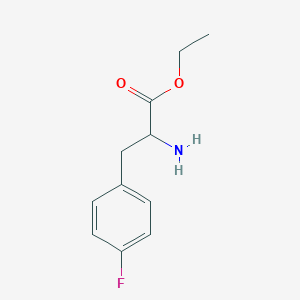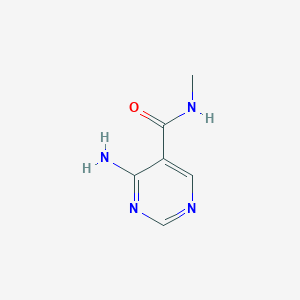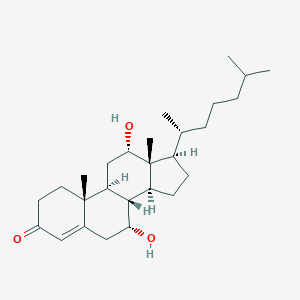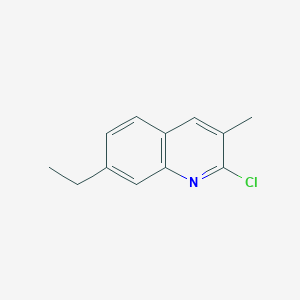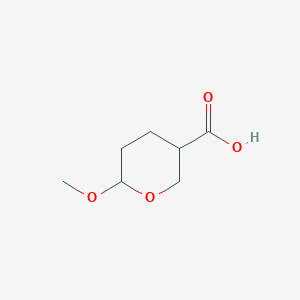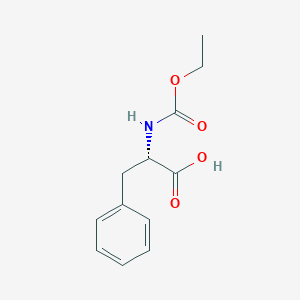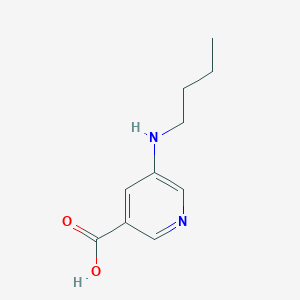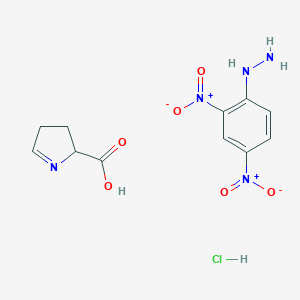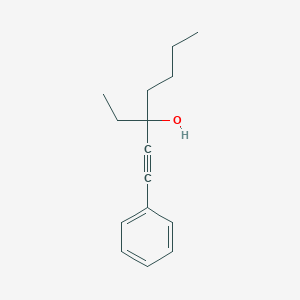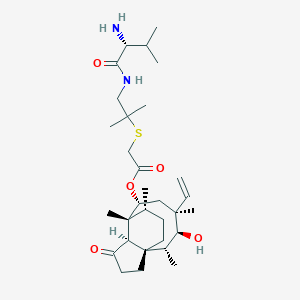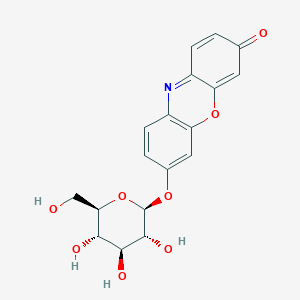
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside
説明
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside, also known as Resorufin b-D-glucopyranoside, is a synthetic compound with a molecular weight of 375.3 Da . It is a stable β-glucosidase probe that releases the red fluorescent dye resorufin M0202 upon β-glucosidase enzyme cleavage . This compound has been successfully used in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .
Molecular Structure Analysis
The molecular formula of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is C18H17NO8 . For a detailed molecular structure, you may refer to databases such as PubChem or ChemSpider .Chemical Reactions Analysis
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is known to react with β-glucosidase enzyme, releasing the red fluorescent dye resorufin M0202 . This reaction is utilized in various biological and diagnostic applications.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside include a molecular weight of 375.3 Da and a molecular formula of C18H17NO8 . For more detailed physical and chemical properties, you may refer to databases such as PubChem .科学的研究の応用
Resorufin beta-D-glucopyranoside in Biochemistry
Resorufin beta-D-glucopyranoside is a stable red fluorogenic substrate for β-glucosidase activity . It releases the red fluorescent dye resorufin upon β-glucosidase enzyme cleavage . This property makes it useful in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .
Method of Application
The compound is typically used as a substrate in a reaction involving the enzyme β-glucosidase. The enzyme cleaves the glucopyranoside group from the compound, releasing resorufin, a red fluorescent dye . This reaction can be monitored using fluorescence spectroscopy, with an excitation wavelength of 470 nm .
Results and Outcomes
The release of resorufin upon cleavage by β-glucosidase provides a visual and quantifiable method for measuring the activity of this enzyme . This has been successfully applied in numerous cell biology studies, as well as in high-throughput and high-content screening applications .
Kinetics Studies
Field
Biochemistry
Application Summary
Resorufin beta-D-glucopyranoside has been used as a substrate to determine the kinetics properties for various organisms .
Method of Application
The compound is used as a substrate in reactions involving the enzyme β-glucosidase from different organisms, such as Clostridium cellulovorans (CcBglA), the fungus Trichoderma reesei (TrBgl2), and the termite Neotermes koshunensis (NkBg) .
Results and Outcomes
The results of these studies provide valuable information about the kinetics properties of β-glucosidase in these organisms .
Fluorescence and Colorimetric Analysis
Field
Materials Chemistry
Application Summary
Resorufin-based responsive probes have been developed for fluorescence and colorimetric analysis .
Method of Application
Resorufin-based probes are designed to detect various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
Results and Outcomes
The use of resorufin-based probes has enabled the detection of various analytes with high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback .
Chromogenic Screening Studies
Application Summary
Resorufin beta-D-glucopyranoside has been used as a chromogenic β-glucopyranoside for screening studies .
Method of Application
The compound is used as a substrate in reactions involving the enzyme β-glucosidase. The enzyme cleaves the glucopyranoside group from the compound, releasing resorufin, a red fluorescent dye . This reaction can be monitored using fluorescence spectroscopy .
Results and Outcomes
Luminescence Bioassay and Imaging
Field
Analytical Chemistry
Application Summary
Resorufin-based responsive probes have been developed for luminescence bioassay and imaging .
将来の方向性
The future directions of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside research and application could involve its continued use in cell biology, high-throughput and high-content screening, and diagnostics . Its role as a β-glucosidase probe that releases a detectable fluorescent dye upon enzyme cleavage makes it a valuable tool in these fields.
特性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543840 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
CAS RN |
101490-85-1 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



